molecular formula C13H14N4O3 B8349023 N-(3-methyl-1,2,4-oxadiazol-5-ylmethyl)benzomorpholine-2-carboxamide

N-(3-methyl-1,2,4-oxadiazol-5-ylmethyl)benzomorpholine-2-carboxamide

Cat. No.: B8349023
M. Wt: 274.28 g/mol
InChI Key: SGCMJCSOBSVHHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-methyl-1,2,4-oxadiazol-5-ylmethyl)benzomorpholine-2-carboxamide is a useful research compound. Its molecular formula is C13H14N4O3 and its molecular weight is 274.28 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H14N4O3

Molecular Weight

274.28 g/mol

IUPAC Name

N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

InChI

InChI=1S/C13H14N4O3/c1-8-16-12(20-17-8)7-15-13(18)11-6-14-9-4-2-3-5-10(9)19-11/h2-5,11,14H,6-7H2,1H3,(H,15,18)

InChI Key

SGCMJCSOBSVHHT-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=N1)CNC(=O)C2CNC3=CC=CC=C3O2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

HOBT (1.0 g, 6.5 mmol) and WSC.HCl (1.1 g, 5.8 mmol) were added to a solution of lithium benzomorpholine-2-carboxylate (900 mg, 5.0 mmol) in dichloromethane (25 ml) and DMF (4.0 ml) while cooling in an ice/water bath. The mixture was allowed to warm to room temperature and stirred for 45 min. Triethylamine (0.73 ml, 530 mg, 5.2 mmol) and a solution of 3-methyl-1,2,4-oxadiazol-5-ylmethylamine (590 mg, 5.2 mmol, prepared according to H. Biere et al., Liebigs Ann. Chem. 1749 (1986)) in dichloromethane (5.0 ml) were added and the mixture was stirred for 18 h. The mixture was reduced, taken up in ethyl acetate and washed with 0.3N potassium hydrogen sulphate, saturated sodium hydrogen carbonate and brine. The organic phase was dried and reduced. Chromatography (80% ethyl acetate/20% 60-80 petroleum ether) afforded N-(3-methyl-1,2,4-oxadiazol-5-ylmethyl)benzomorpholine-2-carboxamide (900 mg, 65%) as a brown gum.
Name
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1 g
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reactant
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1.1 g
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reactant
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lithium benzomorpholine-2-carboxylate
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900 mg
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reactant
Reaction Step One
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25 mL
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solvent
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4 mL
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solvent
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0.73 mL
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reactant
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590 mg
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reactant
Reaction Step Two
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5 mL
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solvent
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0 (± 1) mol
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solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

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O=C([O-])C1CNc2ccccc2O1
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